molecular formula C12H16N2O5S2 B608825 Mal-NH-ethyl-SS-propionic acid CAS No. 2128735-24-8

Mal-NH-ethyl-SS-propionic acid

Cat. No.: B608825
CAS No.: 2128735-24-8
M. Wt: 332.39
InChI Key: MQYOVZAKKXDVHK-UHFFFAOYSA-N
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Description

Mal-NH-ethyl-SS-propionic acid is a cleavable linker . It is used in the synthesis of antibody-drug conjugates (ADCs) . The maleimide group will react with thiol groups to form a covalent bond, enabling the connection of biomolecule to a thiol . Terminal carboxylic acids can react with primary amine groups using activators such as EDC and HATU to form stable amide bonds .


Molecular Structure Analysis

The molecular formula of this compound is C12H16N2O5S2 . Its molecular weight is 332.39 .


Chemical Reactions Analysis

This compound is used in the synthesis of antibody-drug conjugates (ADCs) . The maleimide group will react with thiol groups to form a covalent bond . Terminal carboxylic acids can react with primary amine groups using activators such as EDC and HATU to form stable amide bonds .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 332.39 . It is soluble in DMSO and DMF .

Scientific Research Applications

Sustainable Production from Biomass

Research on propionic acid, which is related to Mal-NH-ethyl-SS-propionic acid, indicates its potential for sustainable production using biomass. A study by Ammar et al. (2020) explored the production of propionic acid through the fermentation of sweet sorghum bagasse hydrolysate using Propionibacterium freudenreichii. This method is noted for its sustainability, utilizing renewable and inedible sugar sources, and could lead to a more sustainable approach for producing related compounds like this compound (Ammar et al., 2020).

Diverse Industrial Applications

Gonzalez-Garcia et al. (2017) highlight the broad applications of propionic acid in industries such as food, cosmetics, plastics, and pharmaceuticals. Given the chemical similarity, this compound may also have diverse applications across these sectors (Gonzalez-Garcia et al., 2017).

Inhibition of α-Ketoglutaric Oxidase

Research conducted by Price (1953) on the inhibition of α-ketoglutaric oxidase by malonate, a compound related to this compound, suggests potential applications in biochemical pathways involving α-ketoglutaric acid (Price, 1953).

Enhancing Acid Tolerance in Microorganisms

Guan et al. (2014) focused on understanding how Propionibacterium acidipropionici responds to propionic acid stress at the proteomic level. Insights from this research could be applicable to enhancing the tolerance of microorganisms to related acids like this compound (Guan et al., 2014).

Atmospheric Chemistry and Biodiesel

Andersen et al. (2012) investigated the atmospheric chemistry of ethyl propionate, a compound related to this compound, providing insights relevant for assessing the environmental impact of similar compounds used in biodiesel (Andersen et al., 2012).

Properties

IUPAC Name

3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethyldisulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S2/c15-9(3-6-14-10(16)1-2-11(14)17)13-5-8-21-20-7-4-12(18)19/h1-2H,3-8H2,(H,13,15)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYOVZAKKXDVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCSSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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